Telluronic acid
Description
Overview of Chalcogen-Oxygen Acids and Their General Chemistry
The chalcogens, the elements of Group 16 in the periodic table, include oxygen (O), sulfur (S), selenium (Se), tellurium (Te), and polonium (Po). wikipedia.orgtestbook.com These elements exhibit a clear trend in properties down the group, with oxygen and sulfur being nonmetals, selenium and tellurium classified as metalloids, and polonium showing metallic characteristics. pcc.eu A defining feature of chalcogens is their ability to form a variety of oxygen-containing acids, or oxyacids, with the highest formal oxidation state being +6. wikipedia.orgcuvillier.de This state is found in well-known acids such as sulfuric acid (H₂SO₄), selenic acid (H₂SeO₄), and telluric acid (H₆TeO₆). wikipedia.org
The chemistry of these acids shows significant variation down the group. Sulfuric and selenic acid are strong acids that adopt a tetrahedral geometry around the central chalcogen atom. In contrast, orthotelluric acid, commonly referred to as telluric acid, is a weak acid and possesses a distinctly different, octahedral structure, with the formula Te(OH)₆. This structural difference arises from the larger atomic size of tellurium, which allows it to accommodate six hydroxyl groups. The tendency for chalcogens to form compounds in the -2 oxidation state decreases for the heavier elements, while higher oxidation states become more stable for tellurium. wikipedia.orgrsc.org
| Property | Sulfuric Acid (H₂SO₄) | Selenic Acid (H₂SeO₄) | Telluric Acid (H₆TeO₆) |
| Central Atom | Sulfur (S) | Selenium (Se) | Tellurium (Te) |
| Oxidation State | +6 | +6 | +6 |
| Geometry | Tetrahedral | Tetrahedral | Octahedral |
| Acidity | Strong (pKa1 ≈ -3) | Strong (pKa1 ≈ -3) | Weak (pKa1 ≈ 7.7) |
| Nature | Strong Oxidizer | Stronger Oxidizer than H₂SO₄ | Moderate Oxidizer |
This table presents a comparison of the general properties of the highest oxyacids of sulfur, selenium, and tellurium, highlighting the unique characteristics of telluric acid.
Historical Context of Tellurium Oxyacid Research
The story of tellurium oxyacids begins with the discovery of the element itself. In 1782, the Austrian mineralogist Franz-Joseph Müller von Reichenstein identified a new substance from a gold ore in Transylvania. nih.gov Unable to fully characterize it, he called it "metallum problematicum" (problem metal). The element was officially named in 1798 by Martin Heinrich Klaproth, who isolated it and named it "tellurium" after the Latin word tellus, meaning "earth". nih.gov Pál Kitaibel independently discovered the element in 1789 but gave credit to Müller.
Following the element's discovery, the systematic investigation of its compounds began. Early research into tellurium oxyacids revealed that telluric acid behaved unusually compared to its lighter Group 16 analogs. Its weak acidity and unique octahedral Te(OH)₆ structure were notable deviations from the strong acidity and tetrahedral shapes of sulfuric and selenic acids.
The synthesis of organotellurium acids, particularly telluronic acids (RTeO₃H), presented significant challenges for chemists. Based on the chemistry of sulfur and selenium, researchers might have expected monomeric, tetracoordinated structures. However, the hydrolysis of organotellurium(IV) halides, a common route to such acids, often leads to the formation of complex, ill-defined polymeric materials known as telluroxanes. researchgate.net These compounds feature Te-O-Te linkages and their formation is driven by the high polarity of the Te=O bond and the strong Lewis acidity of the tellurium atom. researchgate.net Controlling the hydrolysis reactions to isolate discrete molecular products proved to be a formidable task, often requiring the use of sterically demanding organic groups or intramolecularly coordinating ligands to prevent uncontrolled polymerization. researchgate.net
A major breakthrough in the field was the synthesis and characterization of the first well-defined telluronic acid. Researchers successfully isolated a stable dimeric organothis compound, formulated as [2,6-Mes₂C₆H₃Te(μ-O)(OH)₃]₂. researchgate.netresearchgate.net This achievement was made possible by employing a very bulky organic substituent (2,6-dimesitylphenyl) which provided sufficient steric shielding to prevent further aggregation and polymerization. rsc.orgcore.ac.uk
X-ray crystallographic analysis revealed a dinuclear structure featuring a central four-membered Te₂O₂ ring. researchgate.net This finding was crucial as it demonstrated that the fundamental structure of a this compound was not analogous to the monomeric sulfonic and selenonic acids, providing a concrete example of tellurium's unique chemical behavior among the chalcogens. researchgate.netresearchgate.net
| Parameter | Value |
| Compound | [2,6-Mes₂C₆H₃Te(μ-O)(OH)₃]₂ |
| Structural Motif | Dimer with a central Te₂O₂ ring |
| Average Te-O bond length | 1.938(3) Å |
| Comparison Te-O bond length in Te(OH)₆ | 1.912(6) Å |
This table summarizes key structural data from the first characterized stable this compound, highlighting its dimeric nature. researchgate.net
Definition and Classification of Telluronic Acids within Organotellurium Chemistry
Organotellurium chemistry encompasses a wide range of compounds containing a tellurium-carbon bond. scielo.brresearchgate.net These compounds are classified based on the oxidation state of the tellurium atom, which can range from -2 to +6. rsc.orgwikipedia.org
Telluronic acids are organotellurium compounds where the tellurium atom is in the +6 oxidation state. They are the tellurium analogues of sulfonic acids. While the general formula is often written as RTeO₃H, structural studies indicate a more complex, higher-coordinate reality, as seen in the dimeric structure [RTe(μ-O)(OH)₃]₂. researchgate.netresearchgate.net They are formally derived from the oxidation of the corresponding tellurinic acids (RTeO₂H), where tellurium is in the +4 state. acs.org
Within the IUPAC nomenclature system for ordering classes of compounds, telluronic acids are ranked as a subclass of acids, senior to tellurinic acids but junior to selenonic, sulfinic, sulfonic, and carboxylic acids. qmul.ac.uk
Significance of this compound in Main Group Element Chemistry
The successful isolation and characterization of a stable this compound hold significant importance for main group chemistry. It underscores the principle that the properties of heavier elements cannot always be reliably extrapolated from their lighter congeners. researchgate.net The discovery of the dimeric structure of [2,6-Mes₂C₆H₃Te(μ-O)(OH)₃]₂ challenged the long-held assumptions based on the monomeric nature of sulfonic and selenonic acids. researchgate.net
This finding provides a key data point for understanding fundamental concepts in the chemistry of heavy p-block elements, including hypervalency, the nature of element-oxygen bonding, and the factors that govern structural preferences (e.g., monomer vs. polymer vs. dimer). researchgate.net Furthermore, while aryltellurinic acids can act as catalysts for certain oxidation reactions, they are slowly oxidized under reaction conditions to the corresponding aryltelluronic acids, which have been found to be catalytically inactive in those specific processes. acs.orgresearchgate.net This highlights the critical role that the oxidation state of tellurium plays in the reactivity of its organometallic compounds.
Properties
Molecular Formula |
H2O3Te |
|---|---|
Molecular Weight |
177.6 g/mol |
InChI |
InChI=1S/H2O3Te/c1-4(2)3/h4H,(H,1,2,3) |
InChI Key |
NPTIASHZBHWDSH-UHFFFAOYSA-N |
Canonical SMILES |
O[TeH](=O)=O |
Origin of Product |
United States |
Synthetic Methodologies for Telluronic Acids and Their Precursors
Pathways to Aryl- and Alkyltellurium(VI) Intermediates
The synthesis of telluronic acids fundamentally relies on accessing the tellurium(VI) oxidation state. One key strategy involves the oxidation of lower-valent organotellurium compounds. For instance, diaryl ditellurides can be oxidized to form aryltellurinic acids, which serve as direct precursors to telluronic acids. acs.org This oxidation is a critical step, establishing the Te(IV) intermediate that can be further oxidized to Te(VI).
Another significant pathway to Te(VI) intermediates is through the reaction of organotellurium(IV) halides. These compounds, which can be prepared through various organometallic routes, provide a versatile entry point. For example, the reaction of aryllithium or Grignard reagents with tellurium tetrahalides can generate aryl- or alkyltellurium(IV) species. These can then be subjected to oxidative conditions to achieve the Te(VI) state necessary for telluronic acid formation.
Furthermore, direct oxidation of organotellurium compounds using strong oxidizing agents can lead to tellurium(VI) intermediates. However, the choice of oxidant and reaction conditions is crucial to avoid over-oxidation and decomposition of the desired product. The stability of the resulting Te(VI) species is often enhanced by the presence of specific organic moieties, including those with intramolecularly coordinating groups. fu-berlin.de
Hydrolysis and Controlled Oxidation Routes
The conversion of organotellurium intermediates into telluronic acids typically involves a combination of hydrolysis and oxidation. The specific sequence and conditions of these reactions are paramount to achieving the desired product.
Hydrolysis of Organotellurium(IV) Halides
The hydrolysis of organotellurium(IV) halides is a common method for generating tellurium-oxygen bonds and is a key step towards telluroxanes and related acid derivatives. researchgate.net Strict control over the reaction conditions is necessary to prevent polymerization and to isolate defined molecular products. researchgate.net The use of sterically hindered organic residues or ligands with additional donor atoms like oxygen or nitrogen can help in the isolation of well-defined dimeric, trimeric, or even larger cluster-like structures. researchgate.net The hydrolysis of organotellurium(IV) halides can lead to the formation of tellurinic acids or their anhydrides (telluroxanes), which are direct precursors to telluronic acids. For instance, controlled hydrolysis of [CNtBuTeCl₂]OTf and [NCNtBuTeCl₂]OTf has been shown to produce the corresponding telluroxanes. rsc.org
Oxidation of Tellurinic Acids to Telluronic Acids
The oxidation of tellurinic acids (RTeO₂H) is a direct and crucial step in the synthesis of telluronic acids (RTeO₃H). This transformation involves the elevation of the tellurium atom from the +4 to the +6 oxidation state. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common choice. acs.orgacs.org
The reaction of a tellurinic acid with H₂O₂ can proceed through a pertellurinic acid intermediate. acs.org However, this oxidation must be carefully managed, as the resulting telluronic acids are often less reactive in certain catalytic cycles compared to their tellurinic acid precursors. acs.org In some cases, the oxidation of the tellurinic acid to the this compound is an irreversible process that can act as a terminating step in a catalytic cycle. acs.org The efficiency of this oxidation can be influenced by the electronic properties of the substituents on the organic group attached to the tellurium atom. acs.org
Targeted Synthesis of Dimeric Telluronic Acids
The synthesis of dimeric telluronic acids often arises from the controlled hydrolysis and oxidation of organotellurium precursors. These dimeric structures are a recurring motif in the chemistry of organotellurium oxides and acids. For example, the oxidation of certain intramolecularly coordinated unsymmetrical diorganotellurides can lead to the isolation of novel tetraorganoditelluronic acids, which exist as dimeric species. sci-hub.se
The formation of these dimers is often driven by the tendency of the tellurium atoms to achieve a stable, hypervalent coordination environment through the formation of oxo-bridges. The reaction of dinuclear aryltellurinic acid with organotin dichlorides has been shown to produce aryl telluronic organotin esters with oxo-bridged structures, where the tellurium atom adopts a distorted octahedral geometry. sci-hub.se The use of sterically demanding substituents can also favor the formation of well-defined dimeric structures. fu-berlin.de
Synthetic Approaches for Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives allows for the tuning of their physical, chemical, and biological properties. One approach involves the introduction of functional groups onto the aryl or alkyl backbone of the organotellurium precursor. For instance, the synthesis of tellurocysteine derivatives has been reported, which can then be oxidized to the corresponding tellurinic or potentially telluronic acids. researchgate.net
Another strategy involves the use of "click chemistry" to create more complex structures. For example, dimeric compounds containing lithocholic acid and a triazole structure have been synthesized, demonstrating the versatility of this approach for creating functionalized derivatives. researchgate.net The synthesis of organotellurium functionalized chrysin (B1683763) derivatives has also been reported, highlighting the potential for incorporating tellurium-containing moieties into biologically relevant scaffolds. scribd.com Furthermore, cyclodextrin-based telluronic acids have been synthesized, indicating the possibility of creating supramolecular structures with potential applications in catalysis. acs.org
Challenges and Advancements in this compound Isolation and Purity
A significant challenge in the chemistry of telluronic acids is their isolation and purification. Telluronic acids are often expected to be strong oxidizing agents with low stability, which can complicate their handling and characterization. thieme-connect.de The tendency of organotellurium compounds to form polymeric or complex cluster structures during hydrolysis can also make the isolation of pure, monomeric telluronic acids difficult. researchgate.net
Advancements in this area often rely on the use of sterically bulky substituents or intramolecularly coordinating groups to stabilize the this compound moiety and prevent unwanted side reactions or aggregation. fu-berlin.de The use of specific reaction conditions, such as controlled hydrolysis and the careful choice of oxidizing agents, is also critical for achieving high purity. researchgate.netacs.org Modern analytical techniques, such as ¹²⁵Te NMR spectroscopy, are invaluable for characterizing telluronic acids in solution and assessing their purity. acs.orgacs.org The development of synthetic routes that yield well-defined crystalline products is a major step forward, as it allows for unambiguous structural characterization via single-crystal X-ray diffraction. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Molecular and Supramolecular Architecture of Telluronic Acids
The architecture of telluronic acids in the solid state is governed by the hypervalent nature of the tellurium(VI) center and a network of strong intermolecular forces. These compounds show a strong tendency to self-assemble into complex supramolecular frameworks. digitellinc.comasianpubs.org
In its most fundamental state, the tellurium atom in telluronic acids, analogous to orthotelluric acid (Te(OH)₆), features a hexacoordinate, octahedral geometry. wikipedia.orgresearchgate.netresearchgate.net The central tellurium atom is covalently bonded to an organic group (R) and several hydroxyl (-OH) or oxo (=O) groups, depending on the degree of hydration.
While a true monomeric structure, such as R-Te(OH)₅, might exist under specific conditions, telluronic acids predominantly organize into more complex arrangements in the solid state. The high propensity for hydrogen bonding drives the formation of dimeric motifs. These dimers are typically formed through pairs of strong O-H···O hydrogen bonds, creating stable, centrosymmetric ring structures that serve as fundamental building blocks for larger assemblies.
The supramolecular structure of telluronic acids is heavily dictated by a hierarchy of non-covalent interactions.
Hydrogen Bonding: As proton-donating species, the hydroxyl groups of telluronic acids are central to their crystal architecture. They participate in extensive and robust hydrogen-bonding networks. These interactions are not limited to dimer formation but extend in three dimensions, linking adjacent dimeric units or monomers into sheets or more complex frameworks. researchgate.net
Crystal engineering is the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. rsc.org In the context of telluronic acids, the primary tools for crystal engineering are the predictable and directionally specific nature of hydrogen bonds and Te···O secondary interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying the structure of telluronic acids in solution. The spin-½ nucleus of the ¹²⁵Te isotope makes it particularly well-suited for this analysis.
The ¹²⁵Te nucleus is the most commonly used tellurium isotope for NMR studies due to its higher natural abundance (7.07%) and greater sensitivity compared to ¹²³Te. It offers a very wide chemical shift range, which minimizes signal overlap and makes the technique highly sensitive to the electronic environment of the tellurium atom.
The ¹²⁵Te chemical shift (δ) for tellurium(VI) compounds, including tellurates and by extension telluronic acids, is highly dependent on factors such as solvent, temperature, pH, and molecular aggregation. In aqueous solutions, the speciation of telluric acid and its anions (tellurates) changes significantly with pH, leading to the coexistence of monomeric, dimeric, and even trimeric species. asianpubs.org These different species are distinguishable by their unique ¹²⁵Te NMR signals. digitellinc.comasianpubs.org For an organotelluronic acid, RTeO₃H, the electronic nature of the 'R' group directly influences the shielding of the tellurium nucleus, causing predictable shifts in the spectrum compared to the inorganic parent, Te(OH)₆.
Table 1: Representative ¹²⁵Te NMR Data for Tellurium(VI) Species in Aqueous Solution
| Species/Condition | ¹²⁵Te Chemical Shift (δ, ppm) | Observations |
| Te(OH)₆ in acidic to neutral solution (pH < 7) | ~695 | Corresponds to the monomeric, octahedral species. |
| Trimeric Tellurate (B1236183) Anions (high pH) | 704, 714 (1:2 ratio) | Indicates a trimeric structure with two chemically distinct tellurium environments in a 1:2 population ratio. asianpubs.org |
| Dimeric Tellurate Anions (intermediate pH) | Multiple signals observed | Coexistence of various oligomeric species in equilibrium. asianpubs.org |
Note: Chemical shifts are referenced relative to Me₂Te. Data is illustrative and derived from studies on telluric acid/tellurates as a proxy for telluronic acids.
Spin-spin coupling between ¹²⁵Te and other nuclei, such as ¹H and ¹³C, provides valuable structural information. Two- and three-bond couplings (²JTe-C, ³JTe-H) are commonly observed and help to confirm the connectivity between the tellurium center and the organic moiety.
While specific experimental data for fluorinated telluronic acids are not widely reported in the literature, the principles of ¹⁹F NMR spectroscopy allow for a clear prediction of how such compounds would be characterized. ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It also features a very wide chemical shift range, which is highly sensitive to the local electronic environment. wikipedia.orghuji.ac.il
For a hypothetical fluorinated this compound, such as trifluoromethylthis compound (CF₃TeO₃H), the ¹⁹F NMR spectrum would provide unambiguous evidence of the CF₃ group. The chemical shift of the fluorine signal would be indicative of the strong electron-withdrawing effect of the adjacent -TeO₃H moiety.
Furthermore, spin-spin coupling would provide detailed structural insights. The fluorine nuclei would couple to the ¹²⁵Te nucleus, resulting in satellite peaks in the ¹⁹F spectrum corresponding to the ¹²⁵Te isotopomers. The magnitude of the two-bond coupling constant, ²JF-Te, would be a valuable parameter for structural confirmation.
Table 2: Predicted ¹⁹F NMR Coupling Phenomena for a Hypothetical CF₃-Substituted this compound
| Interacting Nuclei | Coupling Type | Expected Multiplicity in ¹⁹F Spectrum | Typical Coupling Constant Range (Hz) |
| ¹⁹F – ¹²⁵Te | ²JF-Te | Satellites flanking the main singlet (for the 7.07% of ¹²⁵Te) | Large (potentially > 100 Hz) |
| ¹⁹F – ¹³C | ¹JF-C | Satellites flanking the main singlet (for the 1.1% of ¹³C) | 250 - 350 Hz |
| ¹⁹F – ¹H | ⁿJF-H | Splitting of the main signal (if H is within 3-4 bonds) | 1 - 10 Hz (for long-range coupling) |
Note: This table is predictive and based on established principles of ¹⁹F NMR spectroscopy applied to a theoretical molecule. nih.govrsc.org
Multinuclear NMR for Structural Assignments
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for defining the structure of this compound in solution, which predominantly exists as orthotelluric acid, Te(OH)₆. wikipedia.org Analysis of ¹H, ¹⁷O, and ¹²⁵Te nuclei provides detailed insight into the molecular framework.
¹²⁵Te NMR: This technique is particularly powerful for studying tellurium compounds due to the nucleus's high sensitivity to its chemical environment. In aqueous solutions, the ¹²⁵Te NMR spectrum of orthotelluric acid exhibits a primary signal with a chemical shift of approximately 707 ppm (relative to Te(CH₃)₂). mdpi.com This downfield resonance is characteristic of tellurium in the +6 oxidation state within a highly symmetric, octahedral coordination environment, consistent with the Te(OH)₆ structure. The precise chemical shift is sensitive to pH, concentration, and temperature, and changes in these conditions can reveal information about protonation equilibria and intermolecular interactions. mdpi.comnih.gov At varying pH levels, the formation of dimeric and trimeric tellurate species can be observed through the appearance of new, distinct signals in the ¹²⁵Te NMR spectrum. nih.gov
¹H NMR: The ¹H NMR spectrum of orthotelluric acid in D₂O typically displays a single, sharp resonance. This is the result of a rapid exchange of all six hydroxyl protons on the NMR timescale, which averages their chemical environments. mdpi.com Consequently, while ¹H NMR confirms the presence of hydroxyl groups, it does not distinguish between individual O-H environments in the monomeric form.
¹⁷O NMR: While more challenging due to the low natural abundance of the ¹⁷O isotope, ¹⁷O NMR spectroscopy can directly probe the oxygen atoms in the molecule. nih.gov It provides definitive evidence for the Te-O-H framework. In comprehensive studies of tellurate solutions, ¹⁷O NMR, in conjunction with ¹²⁵Te NMR, has been used to track the exchange of oxygen atoms and identify the various monomeric and condensed species that form as a function of pH. mdpi.comnih.gov
Table 1: Representative NMR Data for Orthotelluric Acid, Te(OH)₆
| Nucleus | Solvent | Chemical Shift (δ) ppm | Comments |
| ¹²⁵Te | H₂O/D₂O | ~707 | Characteristic of Te(VI) in an octahedral environment. Sensitive to pH and concentration. mdpi.com |
| ¹H | D₂O | Single resonance | Indicates rapid proton exchange among the six equivalent hydroxyl groups. mdpi.com |
| ¹⁷O | H₂O | Varies | Directly probes the oxygen environment; used to study speciation and exchange dynamics. mdpi.comnih.gov |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful methods for characterizing the vibrational modes of this compound, providing a molecular fingerprint based on the vibrations of its constituent bonds.
The vibrational spectra of solid orthotelluric acid, Te(OH)₆, are defined by the motions of its Te-O and O-H bonds within the octahedral TeO₆ framework.
O-H Stretching: A prominent, broad absorption band is observed in the high-frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹. The significant broadening of this band is a direct consequence of extensive intermolecular hydrogen bonding that links the Te(OH)₆ molecules in the crystal lattice.
Te-O-H Bending: The deformation or bending modes of the Te-O-H groups are found in the 1000–1200 cm⁻¹ range. These peaks are often sharp and can be sensitive to the details of the hydrogen-bonding network.
Te-O Stretching: Strong absorptions corresponding to the stretching vibrations of the Te-O bonds appear in the 600–750 cm⁻¹ region. These modes are characteristic of the TeO₆ octahedron.
O-Te-O Bending: The lowest frequency modes, generally found below 400 cm⁻¹, are assigned to the bending and deformation vibrations of the O-Te-O angles, representing motions of the entire TeO₆ skeleton.
Table 2: Characteristic Vibrational Frequencies for Orthotelluric Acid, Te(OH)₆
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Feature |
| O-H Stretching | 3200–3500 | Broad band due to extensive hydrogen bonding |
| Te-O-H Bending | 1000–1200 | Typically sharp to medium-width bands |
| Te-O Stretching | 600–750 | Strong absorptions in both IR and Raman |
| O-Te-O Bending/Lattice | < 400 | Low-frequency modes related to the TeO₆ framework |
In aqueous solution, orthotelluric acid can exist in equilibrium with condensed species, such as dimers ([Te₂O₄(OH)₆]²⁻), particularly as the pH increases. nih.gov Vibrational spectroscopy can potentially distinguish these forms. The formation of a dimer involves the creation of Te-O-Te bridging bonds. These bridging bonds would exhibit stretching frequencies that are different from, and typically lower than, the terminal Te-O bonds of the monomer. Furthermore, the hydrogen bonding environment in a dimeric structure differs from that of the solvated monomer, which would lead to distinct changes in the position and shape of the O-H stretching and Te-O-H bending bands. nih.gov For instance, the appearance of new, discrete bands in the Te-O stretching region or a significant shift in the O-H stretching profile upon changes in concentration or pH could be interpreted as evidence for dimerization.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) provides information on the molecular weight and fragmentation of a compound. For a non-volatile, inorganic compound like orthotelluric acid, a soft ionization technique such as electrospray ionization (ESI) would be most appropriate. nih.gov ESI-MS analysis is performed on a solution, where Te(OH)₆ is the dominant species.
In negative-ion mode ESI-MS, the most expected ion would be the deprotonated molecule, [Te(OH)₅O]⁻ or [HTeO₄]⁻ if written in the dehydrated form. In positive-ion mode, a protonated species like [Te(OH)₅(OH₂)]⁺ might be observed. A key feature for identifying any tellurium-containing ion in a mass spectrum is the characteristic isotopic pattern of tellurium, which has several stable isotopes of significant natural abundance.
Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion. The most plausible fragmentation pathway for an ion derived from Te(OH)₆ would be the sequential neutral loss of water molecules (H₂O, 18 Da). libretexts.org For example, the fragmentation of the [Te(OH)₅(OH₂)]⁺ ion would likely proceed through the following steps, each resulting in a peak 18 m/z units lower than the precursor:
[Te(OH)₅(OH₂)]⁺ → [TeO(OH)₄H]⁺ + H₂O → [TeO₂(OH)₂H]⁺ + H₂O → [TeO₃H]⁺ + H₂O
Analysis of these fragmentation patterns allows for the confirmation of the elemental composition and the number of hydroxyl groups present in the parent molecule.
X-ray Diffraction Techniques
X-ray diffraction (XRD) on crystalline solids provides the most definitive structural data, including precise bond lengths and angles.
Single-crystal X-ray diffraction studies have been fundamental in establishing that the correct molecular formula of the solid commonly known as telluric acid is, in fact, orthotelluric acid, Te(OH)₆. wikipedia.org The analysis has revealed two primary crystalline forms, a cubic (or rhombohedral) and a monoclinic polymorph. wikipedia.org
In both forms, the crystal structure is composed of discrete, octahedral Te(OH)₆ molecules. The central tellurium atom is covalently bonded to six oxygen atoms, each of which is part of a hydroxyl group. These individual Te(OH)₆ octahedra are interconnected in a three-dimensional network via an extensive system of hydrogen bonds between the hydroxyl groups of adjacent molecules. This technique has provided precise measurements of the atomic positions, confirming the octahedral geometry and the +6 oxidation state of tellurium.
Table 3: Selected Crystallographic Data for Orthotelluric Acid, Te(OH)₆
| Parameter | Value | Significance |
| Molecular Formula | Te(OH)₆ | Confirms the existence as orthotelluric acid, not H₂TeO₄, in the solid state. wikipedia.org |
| Crystal Systems | Monoclinic, Cubic | Indicates the existence of at least two polymorphs. wikipedia.org |
| Coordination Geometry | Octahedral | The tellurium atom is coordinated to six hydroxyl groups. wikipedia.org |
| Te-O Bond Length | ~1.91 Å | A typical bond length for Te(VI)-O single bonds. |
| O-Te-O Bond Angles | ~90° and 180° | Consistent with a slightly distorted octahedral geometry. |
| Intermolecular Forces | Extensive Hydrogen Bonding | Connects individual Te(OH)₆ molecules into a 3D supramolecular network. |
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Advanced Analytical Techniques for Elucidating Conformational Landscapes
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Reactivity and Mechanistic Pathways of Telluronic Acids
Acid-Base Properties and Protonation Equilibria
The acid-base properties of tellurium(VI) oxoacids are best understood through the study of orthotelluric acid, Te(OH)₆. Unlike its lighter congeners, sulfuric acid and selenic acid, which are strong acids, orthotelluric acid is a weak dibasic acid. wikipedia.org This difference arises from its distinct octahedral structure, Te(OH)₆, in contrast to the tetrahedral geometry of H₂SO₄ and H₂SeO₄.
In aqueous solution, orthotelluric acid participates in protonation equilibria, acting as a polyprotic acid. The dissociation occurs in steps, with the first two pKa values being the most significant. The presence of six hydroxyl groups allows for complex equilibria in solution, which can include the formation of polynuclear anionic species, especially as the pH increases. wikipedia.orgmdpi.com Studies have identified monomeric, dimeric, and even trimeric tellurate (B1236183) species depending on the pH and concentration. mdpi.comresearchgate.net
The protonation state is highly dependent on the pH of the solution. At a given pH, the relative concentrations of the protonated (e.g., Te(OH)₆) and deprotonated (e.g., [TeO(OH)₅]⁻) forms are determined by the acid's pKa values. wikipedia.orgiucr.org For organotelluronic acids, the electronic nature of the organic substituent (R) is expected to influence the acidity, though they are generally considered part of the broader family of weak tellurium oxoacids.
| Acid Dissociation Constant | pKa Value |
| pKa₁ | 7.5 - 7.7 |
| pKa₂ | ~10.2 - 11.0 |
| pKa₃ | ~14 |
Table 1: Acid dissociation constants (pKa) for orthotelluric acid at or near 25°C. Data sourced from multiple references. wikipedia.orgiucr.orgchembk.comnih.govchemicalbook.com
Redox Chemistry of Tellurium(VI) Centers
The tellurium atom in telluronic acids is in its highest oxidation state (+6), making these compounds notable oxidizing agents. wikipedia.orgwikipedia.org
Oxidizing Capabilities of Telluronic Acids
Orthotelluric acid is a moderately strong oxidizing agent, as indicated by its standard reduction potential. wikipedia.org The redox potential for the reduction of Te(VI) to Te(IV) (as TeO₂) in acidic solution is approximately +1.02 V. wikidoc.org This places it between selenous acid and chlorine in terms of oxidizing power. wikipedia.org However, despite being thermodynamically favorable, many oxidation reactions involving telluric acid are kinetically slow. wikidoc.org Telluronic acids are also expected to be effective oxidizing agents. atomistry.com
| Redox Couple | Standard Potential (E°) |
| H₆TeO₆ + 2H⁺ + 2e⁻ ⇌ TeO₂ + 4H₂O | +1.02 V |
Table 2: Standard redox potential for the tellurium(VI)/tellurium(IV) couple in acidic solution. wikipedia.orgwikidoc.org
Stability towards Reduction and Disproportionation
Tellurium(VI) in the form of orthotelluric acid exhibits considerable thermal stability. The anhydrous acid is stable in the air at temperatures up to 100°C. wikipedia.orgwikidoc.org Above this temperature, it undergoes dehydration to form polymetatelluric acid, a polymeric species where tellurium tends to maintain its hexacoordinate structure. wikipedia.orgthieme-connect.de At much higher temperatures (above 300-400°C), further dehydration is accompanied by partial reduction, which can form mixed Te(VI)-Te(IV) oxides before ultimately decomposing to tellurium dioxide (TeO₂). akjournals.com
Disproportionation is a redox reaction where a species of an intermediate oxidation state converts to compounds of both higher and lower oxidation states. For tellurium(VI), which is already at its highest stable oxidation state, disproportionation is not a typical reaction pathway. Instead, it is the reduction to lower oxidation states, such as Te(IV) or Te(0), that is favored under appropriate conditions. atomistry.com Low-valent tellurium halides, for instance, are known to be unstable and undergo disproportionation, but Te(VI) compounds are generally stable against it. oulu.fi
Catalytic Activity and Mechanistic Insights
While tellurium compounds are explored for their catalytic properties, the role of telluronic acids themselves can be complex and, in some cases, they represent an inactive state within a catalytic cycle.
Role in Oxidative Transformations (e.g., Bromination)
Research into the catalytic use of organotellurium compounds for oxidative brominations has provided key mechanistic insights. In systems using diaryl ditellurides as pre-catalysts for the oxidation of sodium bromide (NaBr) with hydrogen peroxide (H₂O₂), the active catalytic species is the aryltellurinic acid (ArTe(O)OH), which is formed in situ. acs.orgacs.org This tellurinic acid then participates in the catalytic cycle that generates the brominating agent.
Crucially, these studies revealed that the aryltellurinic acid can be further oxidized by H₂O₂ to the corresponding aryltelluronic acid (ArTe(O)₂(OH)). acs.orgscribd.comebin.pub This over-oxidation product, the arylthis compound, was found to be inactive as a catalyst for the oxidation of NaBr with H₂O₂. acs.orgacs.org Therefore, in this specific catalytic cycle, the formation of this compound acts as a termination step, shutting down the desired catalytic process. scribd.comebin.pub
Dependence of Catalytic Efficiency on Electronic and Steric Factors
Electronic Effects : The rate of the desired catalytic bromination is influenced by the electronic nature of the substituents on the phenyl ring of the aryltellurinic acid catalyst. acs.org Both electron-donating and electron-withdrawing groups were found to slow the reaction compared to the unsubstituted phenyltellurinic acid. scribd.com This is because electronic effects modulate several competing rates: the formation of the active tellurinic acid, its reaction with peroxide and bromide, and its deactivating over-oxidation to the inactive this compound. scribd.comebin.pub
Ligand Exchange and Derivatization Reactions
Ligand exchange reactions involve the replacement of one or more ligands attached to a central metal or metalloid ion. science-revision.co.ukchemguide.co.uk While this is a common process for transition metal complexes and has been observed for organotellurium(IV) chlorides, wikipedia.orglibretexts.org specific studies detailing ligand exchange reactions for hexavalent telluronic acids are not prominent in the available research. The stability of the Te(VI) oxidation state and the typical octahedral geometry may influence its propensity to undergo such substitutions.
Derivatization reactions, which modify the chemical structure of a compound, are employed to enhance analytical detection or alter chemical properties. nih.govnih.gov For telluronic acids, derivatization can occur at the hydroxyl groups. A key example is the esterification of a diaryldithis compound. When recrystallized from methanol, this compound undergoes selective esterification of two of its hydroxyl groups to yield the partial methyl ester, [(8-Me₂NC₁₀H₆Te(=O)(OH)(OMe)]₂(µ-O). fu-berlin.de This reaction demonstrates the nucleophilic character of the hydroxyl groups on the this compound, allowing for the formation of derivatives under relatively mild conditions. General derivatization strategies for carboxylic acids often involve reagents that target the acidic proton, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), or activate the carboxyl group for reaction with amines or alcohols. diva-portal.org While not directly applied to telluronic acids in the reviewed literature, these principles suggest potential pathways for their further functionalization.
Thermal Stability and Decomposition Pathways
The thermal stability of telluronic acids is a critical aspect of their chemistry, though detailed studies on specific organotelluronic acids are sparse. Insights can be drawn from the behavior of their inorganic parent, telluric acid (Te(OH)₆). Telluric acid demonstrates greater thermal stability than might be expected for analogs like sulfuric or selenic acid, maintaining its structural integrity up to approximately 100°C.
Upon heating, telluric acid does not simply lose water but undergoes a series of stepwise dehydration and polymerization reactions.
Around 100°C: Dehydration begins, leading to the formation of polymetatelluric acid. This process reflects the tendency of tellurium to maintain its hexacoordinate geometry even during thermal decomposition.
Higher Temperatures: As the temperature increases, further dehydration yields allotelluric acid.
Above 300°C: Partial reduction of Te(VI) to Te(IV) occurs, forming mixed-valence oxides before the final decomposition product, tellurium dioxide (TeO₂), is formed.
This decomposition pathway, characterized by the formation of polymeric intermediates, contrasts sharply with that of selenic acid, which decomposes above 200°C to release oxygen gas. The robust nature of the Te-O bonds within the octahedral framework contributes to this distinct thermal behavior. The decomposition of other organotellurium compounds, such as tetra-aryltellurium species, can also proceed through various pathways depending on the specific structure and conditions. researchgate.net
| Temperature Range | Observed Process | Primary Product(s) | Reference |
|---|---|---|---|
| Up to 100°C | Stable | Te(OH)₆ | |
| ~100°C - 200°C | Stepwise Dehydration | Polymetalluric acid, Allotelluric acid | |
| > 300°C | Decomposition and Reduction | Mixed Te(VI)-Te(IV) oxides, Tellurium dioxide (TeO₂) |
Reactivity in Aqueous and Non-Aqueous Media
Aqueous Media In aqueous solutions, the behavior of telluronic acids is linked to that of their precursors, tellurinic acids. Aryltellurinic acids can be generated in situ in buffered aqueous solutions and are susceptible to further oxidation by agents like hydrogen peroxide, which slowly converts them into the corresponding aryltelluronic acids. acs.orgacs.org This indicates that telluronic acids are stable products of oxidation in aqueous environments.
The reactivity of telluronic acids in water is pH-dependent, similar to telluric acid. Telluric acid itself is a weak dibasic acid, and its speciation in water changes with pH, forming various polynuclear anions in different pH ranges. For instance, in the pH range of 2.5–5.5, the tetranuclear species [Te₄O₈(OH)₁₀]²⁻ is dominant. While telluronic acids are stable in aqueous media, they have been found to be inert as catalysts in certain oxidation reactions where tellurinic acids are active. acs.orgacs.org
Non-Aqueous Media The reactivity of telluronic acids in non-aqueous solvents is less documented. Non-aqueous solvents can be broadly classified based on their properties, such as aprotic (chemically inert), protogenic (acidic), protophilic (basic), and amphiprotic (both acidic and basic). unacademy.com The choice of solvent can significantly influence the reaction pathway.
A documented reaction of a diaryldithis compound in a non-aqueous, protic solvent is its esterification upon recrystallization from methanol. fu-berlin.de This reaction with an alcohol highlights a potential reactivity pathway in non-aqueous, protic media that is not observed in water. For reactions conducted in non-polar media, the ionization of acidic species is suppressed, which can be important for controlling catalytic processes involving general acid catalysis. wikipedia.org The solubility and stability of telluronic acids in various organic solvents would dictate their utility in different synthetic applications, but this remains an area requiring further investigation.
Theoretical and Computational Chemistry of Telluronic Acids
Quantum Chemical Approaches to Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability, geometry, and reactivity.
Density Functional Theory (DFT) Studies on Bonding and Stability
Density Functional Theory (DFT) is a widely used computational method that could provide significant insights into the bonding and stability of telluronic acid. DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, and bond angles. For this compound, this would involve characterizing the Te-O and O-H bonds.
Furthermore, DFT is instrumental in calculating the thermodynamic stability of a molecule. The heat of formation and Gibbs free energy of formation for this compound could be computed, providing a quantitative measure of its stability. By comparing the energies of different potential isomers or decomposition products, DFT can predict the most stable forms and likely decomposition pathways.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value |
| Te=O Bond Length (Å) | Data not available |
| Te-OH Bond Length (Å) | Data not available |
| O-Te-O Bond Angle (°) | Data not available |
| Heat of Formation (kJ/mol) | Data not available |
Note: This table is for illustrative purposes only, as specific DFT data for this compound is not available in the current literature.
Analysis of Electronic Populations and Charge Distribution
Understanding the distribution of electrons within a molecule is crucial for predicting its chemical behavior. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.
For this compound, such an analysis would reveal the polarity of the Te-O and O-H bonds. It is expected that the oxygen atoms would carry a significant negative charge, while the tellurium and hydrogen atoms would be positively charged. The magnitude of these charges would influence the molecule's intermolecular interactions and its susceptibility to nucleophilic or electrophilic attack. NBO analysis can also provide a more detailed picture of the bonding by describing the hybridization of the atomic orbitals and the nature of the bonding orbitals.
Table 2: Illustrative Atomic Charges for this compound
| Atom | Mulliken Charge (e) | Natural Population Analysis (e) |
| Te | Data not available | Data not available |
| O (double bond) | Data not available | Data not available |
| O (hydroxyl) | Data not available | Data not available |
| H | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific charge distribution data for this compound is not available in the current literature.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For a molecule like this compound, rotation around the Te-O single bonds could lead to different conformers.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters. By mapping the PES, computational chemists can identify the lowest energy conformers (global and local minima) and the energy barriers between them (saddle points). This information is vital for understanding the flexibility of the molecule and the accessibility of different conformations at various temperatures. For this compound, a PES could elucidate the most stable arrangement of the hydroxyl groups.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions.
Transition State Characterization for Key Reactions
A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Characterizing the geometry and energy of the transition state is crucial for understanding the mechanism of a reaction. Computational methods can be used to locate and verify transition state structures for reactions involving this compound, such as its decomposition or its reactions with other molecules. The vibrational frequencies of the transition state are also calculated, with one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculations and Kinetic Considerations
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is the difference in energy between the reactants and the transition state. Computational chemistry allows for the direct calculation of activation energies, which is essential for predicting the rate of a chemical reaction.
By calculating the activation energies for different possible reaction pathways, researchers can determine the most likely mechanism. For this compound, this could involve modeling its thermal decomposition or its role as an oxidizing agent. These calculations would provide valuable kinetic data that is often difficult to obtain experimentally.
Table 3: Hypothetical Reaction Energetics for a Reaction of this compound
| Parameter | Value |
| Energy of Reactants (kJ/mol) | Data not available |
| Energy of Transition State (kJ/mol) | Data not available |
| Energy of Products (kJ/mol) | Data not available |
| Activation Energy (Ea) (kJ/mol) | Data not available |
| Enthalpy of Reaction (ΔH) (kJ/mol) | Data not available |
Note: This table is for illustrative purposes only, as specific activation energy data for reactions of this compound is not available in the current literature.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, particularly those based on density functional theory (DFT), have proven to be invaluable tools in predicting the spectroscopic properties of this compound, more formally known as orthotelluric acid (Te(OH)₆). These computational approaches allow for the elucidation of spectral features that can be compared with experimental data, aiding in the structural and bonding analysis of the molecule.
One of the primary applications of theoretical models is the prediction of vibrational spectra, including infrared (IR) and Raman spectra. For an isolated Te(OH)₆ molecule, calculations reveal distinct vibrational modes associated with the hydroxyl groups and the central TeO₆ octahedron. The high-frequency region of the IR spectrum is dominated by the stretching and bending modes of the O-H bonds. Theoretical calculations predict the O-H stretching modes (ν_OH) to appear around 3400 cm⁻¹, while the O-H bending modes (δ_OH) are expected at approximately 1000 cm⁻¹. These calculated values provide a baseline for interpreting experimental IR spectra, where intermolecular hydrogen bonding in the solid state can lead to shifts and broadening of these bands.
The lower frequency region of the vibrational spectrum is characterized by the vibrations of the TeO₆ framework. These include the Te-O stretching and O-Te-O bending modes. The symmetry of the Te(OH)₆ molecule, which is octahedral (O_h) in its idealized form, governs the activity of these modes in IR and Raman spectroscopy. DFT calculations can predict the wavenumbers and intensities of these fundamental vibrations, offering insights into the strength and nature of the Te-O bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is another area where theoretical models provide significant predictive power. Specifically, for tellurium-containing compounds, ¹²⁵Te NMR is a powerful probe of the local electronic environment of the tellurium nucleus. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict the ¹²⁵Te chemical shift tensor. These calculations have shown that the chemical shift is highly sensitive to the coordination environment and the nature of the atoms bonded to tellurium. For this compound, the calculated isotropic chemical shift provides a reference point for experimental studies in solution and the solid state.
Comparative Computational Studies with Other Chalcogen Analogs
Comparative computational studies of this compound and its lighter chalcogen analogs, sulfuric acid (H₂SO₄) and selenic acid (H₂SeO₄), reveal significant trends in their structural, electronic, and spectroscopic properties, governed by the differing nature of the central chalcogen atom (S, Se, and Te).
A key structural difference highlighted by computational models is the coordination of the central atom. While sulfuric and selenic acids adopt a tetrahedral geometry with the formula H₂XO₄, this compound exists as an octahedral molecule, Te(OH)₆. This fundamental difference in structure has profound implications for their chemical behavior and spectroscopic signatures.
From a computational perspective, the vibrational frequencies of these acids show a clear trend. For sulfuric acid, ab initio and DFT calculations have been extensively used to predict its vibrational spectrum. The S=O stretching vibrations in H₂SO₄ are found at higher frequencies compared to the Se=O stretches in H₂SeO₄, which in turn are at higher frequencies than the Te-O single bond stretches in Te(OH)₆. This trend is directly related to the bond strengths, which decrease down the group (S-O > Se-O > Te-O), and the increase in the mass of the central atom.
The table below presents a qualitative comparison of the calculated vibrational frequencies for the fundamental stretching modes of the central atom-oxygen bonds in the gas phase.
| Compound | Central Atom | Formula | Geometry | Calculated X=O/X-O Stretching Frequency Range (cm⁻¹) |
| Sulfuric Acid | Sulfur | H₂SO₄ | Tetrahedral | ~1200 - 1400 |
| Selenic Acid | Selenium | H₂SeO₄ | Tetrahedral | ~900 - 1000 |
| This compound | Tellurium | Te(OH)₆ | Octahedral | ~600 - 700 |
Note: The frequency ranges are approximate and depend on the level of theory and basis set used in the calculations. The bonding in H₂SO₄ and H₂SeO₄ involves double bonds (X=O), while in Te(OH)₆, they are single bonds (Te-O).
Electronic structure calculations also reveal differences in the acidity of these compounds. While sulfuric and selenic acids are strong acids, this compound is a weak acid. Computational models can rationalize this by examining the stability of the conjugate bases and the charge distribution within the molecules. The higher electronegativity of sulfur and selenium compared to tellurium leads to a greater polarization of the O-H bonds in sulfuric and selenic acids, facilitating proton donation.
Furthermore, comparative computational studies extend to the analysis of non-covalent interactions. The nature of hydrogen bonding and other intermolecular forces in the condensed phases of these acids can be investigated. For instance, the strength and geometry of hydrogen bonds formed by the hydroxyl groups in this compound can be compared to those in its lighter analogs, providing insights into their different physical properties, such as boiling points and solubilities.
Coordination Chemistry Involving Telluronic Acid Derivatives
Tellurium as a Lewis Acid Center in Complexes
While the oxygen atoms of the telluronate group are the primary sites for coordination to metal centers, the tellurium atom itself can exhibit Lewis acidic character. This acidity arises from the ability of the hypervalent tellurium atom to accept electron density into its low-lying anti-bonding orbitals (σ*) or through the formation of a "σ-hole," an area of positive electrostatic potential on the surface of the tellurium atom opposite to a covalent bond. nsf.govresearchgate.net
A notable example, though involving a telluronium ion rather than a telluronic acid, illustrates this principle. A bidentate Lewis acid containing both a boryl and a telluronium moiety was synthesized and shown to have a high affinity for fluoride (B91410) ions. researchgate.netnih.gov Structural and computational studies revealed that the fluoride anion forms a chelate motif, supported by a strong donor-acceptor interaction between a lone pair on the fluorine and a σ*(Te-C) orbital, highlighting the viability of heavier chalcogen centers as anion-binding sites. researchgate.netnih.gov
Potential of this compound Anions as Ligands
The primary role of this compound derivatives in coordination chemistry is as ligands, specifically through the deprotonated telluronate anion, RTeO₃⁻. According to Lewis Acid-Base theory, ligands are Lewis bases that donate electrons to a central metal atom, which acts as a Lewis acid. libretexts.org The telluronate anion, possessing oxygen atoms with lone pairs of electrons, is well-suited to function as a ligand. libretexts.orgicm.edu.pl
These anions can coordinate to metal centers in several modes:
Monodentate: Utilizing one oxygen atom to bind to the metal center.
Bidentate Chelating: Using two oxygen atoms to bind to the same metal center, forming a chelate ring.
Bidentate Bridging: Using two oxygen atoms to link two different metal centers.
Tridentate: Employing all three oxygen atoms to coordinate, which could involve bridging multiple metal centers.
This versatility allows telluronate anions to form simple mononuclear complexes as well as complex, high-dimensional structures like coordination polymers. mdpi.commdpi.com The coordination mode is influenced by factors such as the nature of the metal ion, the steric bulk of the organic group (R) on the this compound, and the reaction conditions. N-heterocyclic polycarboxylic acids are noted as excellent candidates for forming metal complexes due to their varied coordination modes, and telluronic acids can be expected to show similar versatility. mdpi.com
Formation and Structure of Metal-Telluronic Acid Complexes
Metal-telluronic acid complexes are typically synthesized by reacting a suitable metal salt with the this compound or its corresponding salt in an appropriate solvent. nih.govdigitellinc.com Hydrothermal methods have also been successfully employed for synthesizing robust coordination polymers from related building blocks. mdpi.comnih.gov
The resulting structures can be highly diverse. While simple mononuclear complexes are possible, the ability of the telluronate group to bridge metal centers often leads to the formation of polynuclear clusters or extended one-, two-, or three-dimensional coordination polymers. mdpi.comrsc.org For instance, the first dinuclear m-terphenylthis compound, [2,6-Mes₂C₆H₃Te(µ-O)(OH)₃]₂, was synthesized via the oxidation of an intermediate tellurite. fu-berlin.de In another case, a palladium(II) complex was formed with a telluronium ligand where the tellurium atom is bonded to a hydroxide (B78521) group, adopting a seesaw geometry. scribd.com
The final architecture is dictated by the coordination preferences of the metal ion and the geometry of the telluronate ligand. The organic substituent on the tellurium atom can also play a significant role; bulky groups can provide kinetic stabilization and prevent polymerization, favoring the isolation of discrete molecular complexes. researchgate.netresearchgate.net
Table 1: Examples of Coordination Modes in Related Oxo-Anion Complexes
| Ligand Type | Metal Ion | Coordination Mode | Resulting Structure | Reference |
| Pyridine-2,6-dicarboxylate | Eu(III), Co(II) | Bridging & Chelating | 3D Supramolecular Network | nih.gov |
| Quinoline-2,4-dicarboxylate | Nd(III), Eu(III) | Bridging & Chelating | 3D Coordination Polymer | mdpi.com |
| 4,4'-Biphenyl dicarboxylate | Mn(II), Zn(II) | Bridging | 3D Microporous Coordination Polymer | rsc.org |
| Telluronium Cation | Pd(II) | σ-acceptor | Mononuclear Complex | scribd.com |
Spectroscopic Characterization of Coordination Compounds
A suite of spectroscopic techniques is essential for the characterization of metal-telluronic acid complexes in both solution and the solid state. japsonline.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic framework of the ligand. japsonline.com Of particular importance is ¹²⁵Te NMR spectroscopy , which is highly sensitive to the chemical environment and coordination number of the tellurium atom. researchgate.netresearchgate.netresearchgate.net The chemical shift of the ¹²⁵Te nucleus provides direct evidence of the tellurium center's involvement in coordination and can help distinguish between different structural isomers. researchgate.net For example, 4-(methoxyphenyl)this compound has been characterized in solution by ¹²⁵Te NMR. researchgate.netacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the complex. nih.govjapsonline.com The stretching frequencies of the Te-O and Te=O bonds in the telluronate ligand will shift upon coordination to a metal center. New bands appearing at lower frequencies can typically be assigned to the metal-oxygen (M-O) stretching vibrations, confirming the formation of a coordination bond. japsonline.com
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. japsonline.commdpi.com Both ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals) can be observed, and the positions and intensities of these bands can offer insights into the coordination geometry and the nature of the metal-ligand interaction.
Table 2: Key Spectroscopic Techniques for Characterizing this compound Complexes
| Technique | Information Obtained | Typical Observations | Reference |
| ¹²⁵Te NMR | Electronic environment of the Te atom | Chemical shift changes upon coordination or change in oxidation state. | researchgate.netresearchgate.net |
| IR Spectroscopy | Functional groups, M-O bonding | Shift in Te-O stretching frequencies; appearance of new M-O stretching bands. | nih.govjapsonline.com |
| UV-Vis Spectroscopy | Electronic structure | Ligand-to-metal charge transfer (LMCT) bands; d-d transitions for transition metals. | japsonline.commdpi.com |
| X-ray Diffraction | Solid-state structure | Precise bond lengths, bond angles, coordination geometry, crystal packing. | nih.govnih.gov |
Theoretical Insights into Metal-Ligand Interactions
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide a deeper understanding of the bonding in metal-telluronic acid complexes. researchgate.netmdpi.com
Theoretical calculations can be used to:
Optimize Geometries: Predict the stable structures of complexes, which can be compared with experimental data from X-ray crystallography. nih.gov
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis can be used to probe the nature of the metal-ligand bond. researchgate.netmdpi.com NBO analysis can quantify the donor-acceptor interactions between the ligand's oxygen lone pairs and the metal's vacant orbitals. mdpi.com
Visualize Molecular Orbitals and Electrostatic Potentials: These calculations can reveal the distribution of electron density, identify the frontier molecular orbitals (HOMO and LUMO) involved in bonding, and map the electrostatic potential to visualize electrophilic (e.g., σ-hole on Te) and nucleophilic sites. nsf.gov
Calculate Spectroscopic Properties: Theoretical methods can predict NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra.
For example, DFT calculations on lead complexes have been used to study the stereochemical activity of the metal's lone pair and to analyze metal-ligand interaction energies. mdpi.com Similarly, theoretical studies on tellurium compounds have been crucial in explaining the Lewis acidic behavior and the nature of the chalcogen bond. nsf.govnih.gov
Advanced Applications of Telluronic Acids and Their Derivatives
Catalysis in Organic and Inorganic Synthesis
The catalytic applications of tellurium compounds are a subject of ongoing research, with different oxidation states of tellurium exhibiting varied reactivity. While related compounds like tellurinic acids show catalytic activity, the role of telluronic acids is more nuanced.
Applications Beyond Halogenation Reactions
The direct application of telluronic acids as catalysts in organic synthesis, particularly for reactions beyond halogenation, is not widely documented in current research. Studies investigating the catalytic activity of organotellurium compounds in oxidation reactions have found that aryltellurinic acids (RTeO₂H) are the active catalytic species for reactions such as the oxidation of bromides with hydrogen peroxide. In these catalytic cycles, the corresponding aryltelluronic acids are often formed as a result of over-oxidation of the tellurinic acid catalyst. This further oxidation to the Te(VI) state of the telluronic acid typically results in a species that is inactive for the primary catalytic process, effectively acting as a termination step. researchgate.net Therefore, in this context, telluronic acids are more of a catalyst deactivation product than a catalyst themselves.
Materials Science and Advanced Functional Materials
Telluronic acids and their derivatives are beginning to be explored as components in the creation of advanced materials, from semiconductors to substances with unique optical properties.
Precursors for Tellurium-Containing Thin Films and Nanomaterials
This compound has been identified as playing a role as a precursor in the synthesis of tellurium-based semiconductors, which are integral to high-performance electronic devices like transistors and photovoltaic cells. However, the specific use of telluronic acids (RTeO₃H) in common deposition methods for thin films, such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), is not well-documented.
The literature on the synthesis of tellurium-containing thin films and nanomaterials more frequently cites other classes of precursors. For instance, ALD processes for telluride thin films often employ silyl-tellurium compounds like (Te,Se)(SiR₁R₂R₃)₂. google.com The synthesis of tellurium nanomaterials has been achieved using various starting materials, including the reduction of Te precursors with agents like hydrazine (B178648) in the presence of chiral biomolecules to create chiral nanostructures. mdpi.com Other methods involve the green synthesis of tellurium nanoparticles from citric juices, where the plant extracts act as both reducing and stabilizing agents. nih.gov While tellurium compounds are central to these processes, the direct use of telluronic acids as the primary precursor is a less common or developed approach compared to other available tellurium sources.
Role in Nonlinear Optical Properties (Derived from Tellurates)
Materials with nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical switches and modulators. researchgate.net Tellurate (B1236183) crystals, which are salts and esters of telluric acid, have been identified as attractive materials for developing new NLO materials, particularly in the mid-infrared region, due to their wide transmission windows. rsc.org
Research has shown that tellurite-based glasses, which contain tellurium dioxide (TeO₂), can be modified with heavy metal oxides to enhance their third-order NLO properties. nih.gov Quaternary tellurate oxide crystals, such as Li₂GeTeO₆, also exhibit significant NLO responses. rsc.org These materials are typically synthesized from tellurium dioxide or tellurate salts rather than directly from organo-substituted telluronic acids. The NLO properties arise from the electronic structure of the tellurate compounds in the crystalline or glassy matrix. While telluronic acids are the organo-analogues of telluric acid, the current body of research on NLO materials focuses on the inorganic tellurates.
Supramolecular Chemistry and Self-Assembly
One of the most promising and well-documented advanced applications of this compound derivatives is in the field of supramolecular chemistry. mdpi.com This area of chemistry focuses on chemical systems made up of a discrete number of molecules that are held together by noncovalent intermolecular forces.
A notable example involves the use of a cyclodextrin-based this compound in the construction of a supramolecular artificial enzyme. researchgate.net In this work, researchers demonstrated that a manganese(III) porphyrin derivative and a cyclodextrin-based this compound (2-CD-TeO₃H) could self-assemble through host-guest interactions in an aqueous solution. mdpi.comresearchgate.net The resulting supramolecular structure exhibited bifunctional enzyme activity, mimicking both superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). researchgate.net The Mn(III) porphyrin center provided the SOD-like activity, while the tellurium moiety endowed the assembly with GPx activity. researchgate.net This self-assembled catalyst showed a remarkable rate enhancement compared to known GPx mimics like ebselen (B1671040) and also possessed good thermal stability. researchgate.net
Further research has led to the creation of "smart" supramolecular nanoenzymes with temperature-driven switching capabilities. acs.org These systems are constructed via the self-assembly of supra-amphiphiles formed through host-guest chemistry involving cyclodextrin-based this compound. By linking the catalytic center and a thermosensitive polymer to the cyclodextrin (B1172386) host, researchers created nanostructures that could reversibly switch their catalytic activity on and off by changing the temperature, which induced a shape transition from nanotubes to vesicles. acs.org
Table 1: Examples of Supramolecular Assemblies Involving this compound Derivatives
| Assembled System | Components | Driving Force | Function | Reference |
| Bifunctional Artificial Enzyme | Mn(III)meso-tetra[1-(1-adamantylmethylketone)-4-pyridyl]porphyrin + Cyclodextrin-based this compound | Host-guest interaction | Mimics Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) | mdpi.comresearchgate.net |
| Smart Supramolecular Nanoenzyme | Cyclodextrin-based this compound + Thermosensitive polymer (PNIPAM-CD) + Adamantane (B196018) derivative | Host-guest interaction | Temperature-switchable Glutathione Peroxidase (GPx) activity | acs.org |
Construction of Supramolecular Architectures
The ability of telluronic acids and their derivatives to participate in non-covalent interactions makes them valuable building blocks for supramolecular chemistry. These weak interactions, including hydrogen bonds and secondary bonding involving the tellurium atom, allow for the self-assembly of well-defined, higher-order structures. researchgate.net
One notable strategy involves the use of tellurium-containing host molecules, such as 6,6'-Telluro-bis(6-deoxy-β-cyclodextrin) (CD-Te-CD), which can act as a crosslinker to form supramolecular microgels. researchgate.net These gels are constructed through the self-assembly of the tellurium-containing cyclodextrin host with a guest polymer, such as an adamantane-containing block copolymer. researchgate.net The formation of these complex architectures is driven by host-guest interactions between the cyclodextrin cavities and the adamantane moieties. researchgate.net
Furthermore, the highly polar Te=O double bond in organotelluroxanes, which can be derived from telluronic acids, imparts a strong Lewis acidic character to the tellurium atom. This feature, along with weak intermolecular O⋯Te interactions, plays a crucial role in the aggregation and reactivity of these compounds, leading to the formation of discrete dimeric, trimeric, and even larger cluster-like structures. researchgate.net The controlled hydrolysis of organotellurium(IV) halides, often employing sterically hindered organic residues to prevent polymerization, has been a successful approach to isolate and crystallographically characterize these well-defined supramolecular assemblies. researchgate.net
Metal-organic frameworks (MOFs) represent another class of supramolecular architectures where tellurium-containing ligands could theoretically be incorporated. MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comwikipedia.org While the direct use of telluronic acids as linkers in MOF synthesis is not yet widely reported, the principles of MOF construction provide a framework for future exploration. The tunability of pore size and surface characteristics in MOFs makes them attractive for applications in gas storage, separation, and catalysis. mdpi.comwikipedia.org
Bio-inspired Supramolecular Assemblies (e.g., Artificial Enzymes)
A particularly exciting application of this compound derivatives is in the design of bio-inspired supramolecular assemblies that mimic the function of natural enzymes. These "artificial enzymes" often utilize a self-assembly approach to bring together different functional components into a single, catalytically active system. researchgate.netnih.govisct.ac.jp
A prominent example is the construction of a bifunctional artificial enzyme with both superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities. researchgate.net This was achieved through the self-assembly of a manganese(III) porphyrin, functionalized with adamantyl groups, and a cyclodextrin-based this compound (2-CD-TeO₃H) via host-guest interactions. researchgate.netmdpi.com In this system, the Mn(III) porphyrin center mimics the active site of SOD, while the tellurol moiety, derived from the this compound, provides the GPx activity. researchgate.net This supramolecular catalyst exhibited significant SOD-like activity and a high GPx activity, with a remarkable rate enhancement compared to the well-known GPx mimic, ebselen. researchgate.net
The design of these artificial enzymes leverages the modularity of supramolecular chemistry. By modifying the components, it is possible to tune the catalytic properties of the assembly. For instance, the use of a thermo-sensitive polymer linked to a cyclodextrin host allowed for the creation of "smart" supramolecular nanoenzymes whose catalytic activity could be switched on and off by changing the temperature. acs.org This control was achieved through a reversible transformation of the nanostructure from a nanotube to a vesicle-like assembly. acs.org
The development of such artificial enzymes holds promise for overcoming the limitations of natural enzymes, such as poor stability and high molecular weight, for potential therapeutic applications. researchgate.net
Sensing and Detection Platforms
The unique electronic and chemical properties of tellurium compounds make them suitable for the development of novel sensing and detection platforms. While direct applications of telluronic acids in this area are still emerging, related organotellurium compounds have shown promise.
The general principle behind many chemical sensors involves the interaction of the target analyte with a receptor molecule, leading to a measurable signal. The Lewis acidic nature of the tellurium atom in certain derivatives could be exploited for the selective binding of specific anions or neutral molecules. researchgate.net
Furthermore, the potential for tellurium-containing compounds to be incorporated into larger systems like metal-organic frameworks (MOFs) opens up possibilities for creating highly sensitive and selective sensors. mdpi.com Lanthanide-based MOFs, for example, have demonstrated multi-responsive luminescence sensing for various metal cations and anions in water. mdpi.com The incorporation of tellurium-based ligands into such frameworks could introduce new sensing modalities or enhance existing ones.
Emerging Applications in Green Chemistry and Sustainable Processes
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ecoonline.comresearchgate.net Telluronic acids and their derivatives are finding a role in this field, particularly as catalysts and precursors for environmentally benign materials.
One of the key principles of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. ecoonline.com Tellurinic acids, which are closely related to and can be oxidized to telluronic acids, have been investigated as catalysts. researchgate.net Their catalytic effectiveness is sensitive to the electronic environment of the tellurium atom. researchgate.netresearchgate.net While aryltelluronic acids themselves were found to be inactive as catalysts for certain oxidation reactions, the study of the entire tellurium oxidation state manifold provides insights for designing more efficient catalytic cycles. researchgate.netdokumen.pub
The development of catalysts that can operate under mild conditions and in environmentally friendly solvents like water is a major goal of green chemistry. mdpi.com The use of tellurium-based catalysts in aqueous media for selective oxidation reactions is an area of active research. For example, photoactive microgels incorporating a photosensitizer have been used for the green synthesis of valuable chemical intermediates in water. mdpi.com
Furthermore, the principles of green chemistry encourage the use of renewable feedstocks. acs.org Catalytic processes that can convert biomass-derived molecules into valuable chemicals are highly sought after. rsc.org While not yet demonstrated with telluronic acids specifically, the development of robust and selective catalysts is crucial for this transition.
Another aspect of sustainable processes is the remediation of environmental pollutants. umass.eduiadc-dredging.comnih.gov The catalytic properties of tellurium compounds could potentially be harnessed for the degradation of persistent organic pollutants.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Selectivity
The advancement of telluronic acid chemistry is fundamentally dependent on the creation of new and efficient synthetic methodologies. Current methods for preparing organotellurium compounds often require harsh conditions or specific organometallic reagents like organomercury compounds. uobasrah.edu.iqresearchgate.net Future research must focus on developing milder and more selective routes to the C-Te bond and subsequent oxidation to the Te(VI) state, which is characteristic of telluronic acids.
Key areas of focus should include:
Direct C-H Telluration: Developing catalytic systems that enable the direct functionalization of C-H bonds with a tellurium-containing group would be a paradigm shift, offering an atom-economical route to organotellurium precursors.
Selective Oxidation: The oxidation of lower-valent organotellurium compounds (e.g., tellurides or telluroxides) to the this compound level is a significant hurdle. Research into selective oxidizing agents that can achieve the Te(VI) state without cleaving the C-Te bond or over-oxidizing other functional groups is crucial.
Stereoselective Syntheses: For chiral molecules, developing methods for the stereoselective synthesis of telluronic acids will be essential for applications in asymmetric catalysis and materials science.
Exploration of Unconventional Reactivity Patterns
The reactivity of telluronic acids is predicted to be distinct from their lighter chalcogen analogues due to tellurium's unique properties, such as its larger atomic radius and the accessibility of hypervalent states. rsc.orgscielo.br The Te-O and Te-C bonds in telluronic acids are expected to have unique polarities and labilities, leading to novel chemical transformations.
Future investigations should target:
Hypervalent Reactivity: Exploring the potential of the telluronyl group (-TeO₃H) to act as a powerful oxidizing agent or as a leaving group in nucleophilic substitution reactions. The chemistry of hypervalent iodine compounds can serve as a guide, but unique tellurium-specific reactivity is anticipated. researchgate.net
Ligand Coupling Reactions: Investigating reductive elimination reactions from the tellurium center, which could lead to the formation of new C-C or C-X (heteroatom) bonds, a reaction manifold not readily accessible with sulfonic acids.
Coordination Chemistry: Studying the coordination of the telluronyl group to metal centers could unveil new types of ligands with unique electronic and steric properties, potentially influencing the catalytic activity of the metal.
Design of Highly Efficient and Recyclable Catalytic Systems
Tellurium compounds have shown promise as catalysts in various organic reactions, particularly oxidations. ontosight.ai Telluronic acids, with their expected high stability and tunable electronic properties, are attractive candidates for the design of next-generation catalysts. A critical aspect of modern catalyst design is recyclability, which addresses both economic and environmental concerns. nih.govacs.org
Future research should be directed towards:
Heterogenization: Immobilizing telluronic acids onto solid supports such as silica, polymers, or covalent organic frameworks (COFs) to create robust, heterogeneous catalysts that are easily separated from reaction mixtures and can be reused multiple times. acs.org
Phase-Separable Catalysis: Designing telluronic acids with "phase tags" (e.g., fluorous ponytails or long alkyl chains) that allow for their separation using liquid-liquid extraction, enabling catalyst recycling in homogeneous systems.
Photo- and Electrocatalysis: Exploring the potential of telluronic acids and their derivatives in photocatalytic or electrocatalytic systems, leveraging tellurium's semiconductor properties. researchgate.net
Deeper Understanding of Structure-Property Relationships via Advanced Characterization
A thorough understanding of the relationship between the molecular structure of telluronic acids and their physical and chemical properties is essential for their rational design and application. This requires the use of a suite of advanced analytical techniques. tandfonline.comrsc.org
Key characterization methods will include:
¹²⁵Te NMR Spectroscopy: This technique is exceptionally sensitive to the chemical environment of the tellurium nucleus and will be indispensable for characterizing telluronic acids in solution, providing insights into their electronic structure and interactions. rsc.org
Single-Crystal X-ray Diffraction: Obtaining crystal structures is crucial for unambiguously determining the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, which govern the properties of these compounds in the solid state. acs.org
X-ray Absorption Spectroscopy (XAS): XAS can provide detailed information about the oxidation state and local coordination environment of the tellurium atom, even in amorphous or complex materials where single crystals cannot be obtained.
Expansion of Theoretical Models to Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of new molecules. ekb.eg For a nascent field like this compound chemistry, theoretical modeling can guide synthetic efforts and help interpret experimental results.
Future theoretical work should focus on:
Predicting Stability and Reactivity: Using DFT to calculate the thermodynamic stability of various this compound derivatives and to model reaction pathways, thereby identifying promising synthetic targets and predicting their chemical behavior. ekb.eg
Modeling Spectroscopic Properties: Calculating NMR chemical shifts and other spectroscopic parameters to aid in the interpretation of experimental data and confirm structural assignments.
Simulating Complex Environments: Developing models that can accurately describe the behavior of telluronic acids in solution, on surfaces, or within catalytic systems, providing a more complete picture of their function. biorxiv.orgnih.gov
Discovery of New Application Domains in Advanced Materials and Catalysis
While fundamental research is paramount, the ultimate goal is to discover practical applications for telluronic acids. Their unique properties make them promising candidates for use in advanced materials and specialized catalytic processes. ontosight.airsc.org
Potential application domains to explore include:
Advanced Polymers: Incorporating this compound moieties into polymer backbones could lead to materials with novel properties, such as enhanced thermal stability, unique refractive indices, or redox activity.
Semiconducting Materials: Organotellurium compounds are being explored for their use in semiconducting materials. ontosight.aicsic.es The highly oxidized and polar this compound group could be used to tune the electronic properties of organic semiconductors for applications in electronics.
Specialty Catalysis: The unique reactivity of the telluronyl group may enable highly specific catalytic transformations that are difficult to achieve with existing catalysts, such as selective oxidations of complex substrates.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are used to confirm the structure of telluronic acid and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹²⁵Te NMR) identifies proton and tellurium environments, while Infrared (IR) spectroscopy confirms functional groups like -COOH and -TeO₃H. X-ray crystallography resolves bond lengths and angles, critical for distinguishing this compound from tellurinic acid analogs. For novel compounds, elemental analysis and mass spectrometry validate purity and molecular weight .
Q. How can researchers optimize the synthesis of this compound to improve yield and stability?
- Methodological Answer : Key parameters include pH control (optimized between 2.5–4.0 to prevent hydrolysis), temperature (maintained below 60°C to avoid decomposition), and oxidizing agents (e.g., H₂O₂ or O₃). Post-synthesis stabilization via lyophilization or inert atmosphere storage is recommended. Comparative studies using Design of Experiments (DoE) can identify optimal conditions .
Q. What are the primary challenges in maintaining this compound’s stability during experimental workflows?
- Methodological Answer : this compound is prone to oxidation and pH-dependent degradation. Stability protocols include:
- Buffered solutions (pH 3–5) to minimize hydrolysis.
- Antioxidants (e.g., ascorbic acid) to suppress Te(VI) → Te(IV) reduction.
- Short-term storage at -20°C in amber vials to limit light and thermal degradation .
Advanced Research Questions
Q. How do computational models (DFT, MD) enhance the understanding of this compound’s reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites, while Molecular Dynamics (MD) simulates ligand-protein interactions (e.g., with glutathione peroxidase). Validate computational predictions with in vitro assays, such as fluorescence quenching or isothermal titration calorimetry (ITC) .
Q. What experimental strategies resolve contradictions in thermodynamic data for this compound-metal complexes?
- Methodological Answer : Discrepancies in stability constants (log β) often arise from ionic strength differences or ligand protonation states. Use a standardized approach:
- Employ multiple techniques (e.g., potentiometry, UV-Vis spectroscopy) for cross-validation.
- Apply the Extended Debye-Hückel equation to correct for ionic strength effects.
- Report uncertainties and confidence intervals using error propagation models .
Q. How does this compound’s behavior differ in in vivo versus in vitro models, and how can these differences be systematically studied?
- Methodological Answer : In vitro models (e.g., cell cultures) may overlook metabolic reduction pathways present in vivo. Design comparative studies:
- Use isotopic labeling (e.g., ¹²⁵Te) to track speciation in animal models.
- Combine HPLC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for quantification with XAFS (X-ray Absorption Fine Structure) for speciation analysis .
Guidelines for Methodological Rigor
- Experimental Reproducibility : Document detailed synthetic protocols (e.g., molar ratios, reaction times) in Supplementary Information, adhering to IUPAC nomenclature .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm compound identity. For conflicting data, apply statistical tests (e.g., ANOVA) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
